![molecular formula C11H15N3O B1434388 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 1710195-27-9](/img/structure/B1434388.png)
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Übersicht
Beschreibung
Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. They are known for their various biological activities and are used in the development of pharmaceuticals .
Synthesis Analysis
The synthesis of pyridazinones often involves the reaction of 1,3-diketones with hydrazine . The specific synthesis process for “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by a six-membered ring containing two nitrogen atoms. The specific structure of “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” would include additional functional groups attached to this ring .Chemical Reactions Analysis
Pyridazinones can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present . The specific reactions for “2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyridazinones, in general, are known for their stability and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions of Related Compounds : A study by Alonazy, Al-Hazimi, and Korraa (2009) involved synthesizing a series of pyridazinones, which are structurally related to the compound . These compounds were then converted into various derivatives and tested for antimicrobial activities, although they showed negligible results in this regard (Alonazy, Al-Hazimi, & Korraa, 2009).
Unexpected Transformation and Antibacterial Activity : Anusevičius et al. (2014) described the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, a compound related to 2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. This study explored the reactions of this compound with different hydrazines to form various derivatives, some of which exhibited weak antibacterial activity (Anusevičius et al., 2014).
Ring-Opening Reactions for Synthesizing Pyridazinones : Sathishkannan, Tamilarasan, and Srinivasan (2017) researched the ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of cyclopropane-fused pyridazinones. This study is relevant due to the structural similarity to the compound (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Bioactivity Evaluation Using Brine Shrimp Assay : A study by Asif (2013) evaluated the cytotoxicity of some 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, which are structurally similar to your compound of interest. The study found significant cytotoxicity in these compounds, suggesting potential medicinal applications (Asif, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-5-9-6-12-4-3-10(9)13-14(11)7-8-1-2-8/h5,8,12H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYRAUQULUAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B1434308.png)

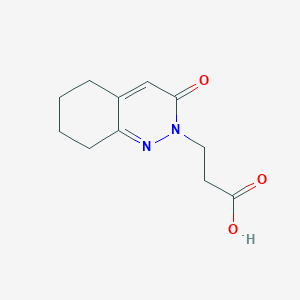
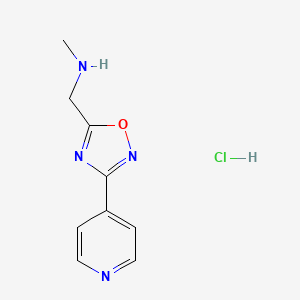
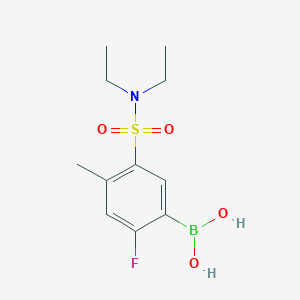
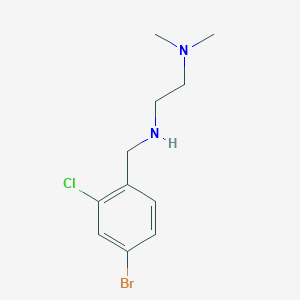
![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)
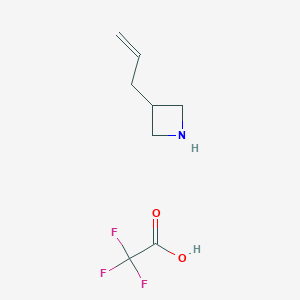
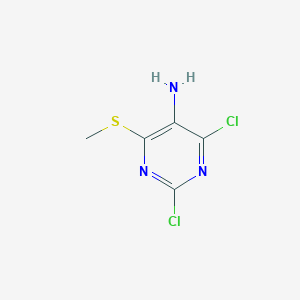
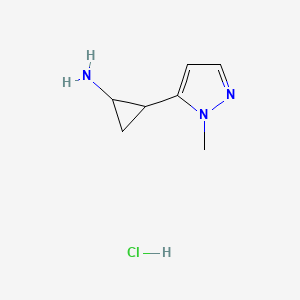
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)
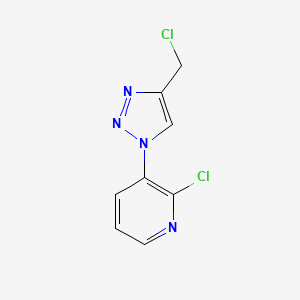
![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)